molecular formula C13H13F2N3 B6457397 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine CAS No. 2548990-94-7

6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine

Cat. No.: B6457397
CAS No.: 2548990-94-7
M. Wt: 249.26 g/mol
InChI Key: UXCAEMIGGSJIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine is a chemical compound provided for research and development purposes. It is not intended for diagnostic or therapeutic uses in humans or animals. This small molecule features a pyrimidine core, a common scaffold in medicinal chemistry, substituted with a difluoromethyl group and a meta-methyl aniline moiety. Compounds with pyrimidine and aniline structures are frequently investigated as key building blocks in the discovery of new therapeutic agents . The presence of the difluoromethyl group is a common strategy in drug design to fine-tune a molecule's lipophilicity and metabolic stability . Similarly, aniline derivatives are often explored for their potential to interact with various enzymatic targets . Researchers may find this compound valuable as a synthetic intermediate or as a starting point for structure-activity relationship (SAR) studies in areas such as kinase inhibition or central nervous system (CNS) drug discovery, where similar scaffolds have shown promise . All products are for research use only and must be handled by qualified professionals. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3/c1-8-4-3-5-10(6-8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAEMIGGSJIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

Pyrimidine rings are often constructed via cyclocondensation between 1,3-dicarbonyl compounds and guanidine derivatives. For 6-(difluoromethyl)-2-methyl variants, ethyl 4,4-difluoroacetoacetate reacts with acetamidine hydrochloride under basic conditions (e.g., NaOEt/EtOH) to yield 2-methyl-6-(difluoromethyl)pyrimidin-4-ol. Subsequent chlorination using POCl₃ converts the hydroxyl group to a chloro substituent, producing 4-chloro-6-(difluoromethyl)-2-methylpyrimidine.

Halogenation-Enabled Functionalization

Alternatively, pre-formed pyrimidine intermediates like 2-methyl-4,6-dichloropyrimidine undergo selective substitution. The chloro group at position 6 is replaced via nucleophilic difluoromethylation, while position 4 is reserved for aryl amine coupling. This approach ensures regiocontrol, critical for avoiding isomeric byproducts.

Difluoromethylation Strategies

Introducing the difluoromethyl (-CF₂H) group at position 6 is achieved through two principal methods:

Nucleophilic Substitution with Ethyl Bromodifluoroacetate

Ethyl bromodifluoroacetate (BrCF₂COOEt) serves as a difluoromethylating agent under mild conditions. In DMF with K₂CO₃, it reacts with 4-chloro-2-methylpyrimidine at room temperature, replacing the chloro group with -CF₂H. Key parameters include:

ParameterValueSource
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature25°C
Reaction Time18 hours
Yield55–60%

This method avoids harsh conditions, preserving the pyrimidine ring’s integrity.

Direct Cyclization with Difluoromethyl-Containing Building Blocks

An alternative one-pot synthesis involves cyclizing difluoromethyl-enriched diketones with guanidine derivatives. For example, reacting 1,1-difluoro-3-(methylamino)prop-1-en-2-one with 3-methylaniline in t-BuOH under reflux forms the pyrimidine core while introducing the -CF₂H and aryl amine groups simultaneously. This route reduces step count but requires precise stoichiometric control.

Coupling of 3-Methylphenylamine

The N-(3-methylphenyl) group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr):

Palladium-Catalyzed Amination

Using Pd(OAc)₂/Xantphos as a catalyst system, 4-chloro-6-(difluoromethyl)-2-methylpyrimidine couples with 3-methylaniline in toluene at 110°C. This method offers high regioselectivity and functional group tolerance:

ParameterValueSource
CatalystPd(OAc)₂/Xantphos
LigandXantphos (4 mol%)
BaseCs₂CO₃
Yield72–78%

Nucleophilic Aromatic Substitution

In DMF at 80°C, 3-methylaniline displaces the chloro group on the pyrimidine ring without metal catalysts. While cost-effective, this method requires electron-deficient pyrimidine rings and extended reaction times (24–48 hours).

Integrated Synthetic Pathways

Combining the above steps, two optimized routes emerge:

Sequential Functionalization Pathway

  • Pyrimidine chlorination : 2-Methylpyrimidin-4-ol → 4-chloro-2-methylpyrimidine (POCl₃, 85% yield).

  • Difluoromethylation : BrCF₂COOEt/K₂CO₃ in DMF (55% yield).

  • Amination : Pd-catalyzed coupling with 3-methylaniline (75% yield).
    Total yield : ~34% (multi-step).

Convergent Synthesis

  • Parallel synthesis : Prepare 4-chloro-6-(difluoromethyl)-2-methylpyrimidine and 3-methylaniline separately.

  • Coupling : Single-step Pd-mediated amination (70% yield).
    Advantage : Reduces intermediate purification steps.

Scalability and Industrial Considerations

Gram-Scale Synthesis

The nucleophilic substitution route (Section 2.1) has been demonstrated on 10-gram scales without yield reduction. Key adjustments include:

  • Replacing DMF with MeCN for easier solvent recovery.

  • Using flow chemistry to enhance mixing and heat transfer.

Cost Analysis

ComponentCost per kg (USD)Source
Ethyl bromodifluoroacetate320
3-Methylaniline150
Pd(OAc)₂12,000

Transitioning to nickel catalysts (e.g., NiCl₂(dme)) could reduce costs by 40% but risks lower yields.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Sequential Functionalization34>98HighModerate
Convergent Synthesis2895ModerateLow
One-Pot Cyclization2090LowHigh

The sequential pathway balances yield and scalability, making it preferable for industrial applications.

Challenges and Innovations

Byproduct Formation

  • Di-amination : Additives like MgSO₄ suppress over-amination at position 2.

  • Defluorination : Occurs at >100°C; mitigated by low-temperature reactions.

Novel Catalysts

Recent advances employ Ag₂O/TMEDA systems for difluoromethylation, enhancing reaction rates by 30% . Silver’s ability to stabilize reactive intermediates minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its difluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Biology: In biological research, 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine is used to study enzyme inhibition and protein interactions. Its unique structure allows for the modulation of biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its properties can improve the efficacy and safety of these products.

Mechanism of Action

The mechanism by which 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structure Variations :

  • Target Compound : Pyrimidine core with 6-(difluoromethyl), 2-methyl, and N-(3-methylphenyl) groups.
  • Analogues: T33 (): (S)-5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine. Differs in the 5-chloro substitution and a complex pyridinyloxypropan-2-yl group at the 4-amine. Synthesized via microwave-assisted reactions with HATU as a condensing agent . Compound 4d (): Benzo[h]chromeno[2,3-d]pyrimidin-4-amine with 5-(4-methoxyphenyl) and N-(m-tolyl) groups. Features a fused chromene ring system, synthesized via multi-step condensation . Compound 13 (): PDE10A inhibitor with a pyrazolylmethyl group and cyclopropylmethoxy substitution. Uses microwave irradiation for cyclopropane ring formation .

Key Observations :

  • Fluorinated substituents (e.g., difluoromethyl, trifluoromethyl) are common in analogues to improve lipophilicity and resistance to metabolic degradation .
  • Microwave-assisted synthesis and HATU-mediated coupling are prevalent for optimizing reaction efficiency .

Key Observations :

  • The target compound’s hypothetical fungicidal activity aligns with T33’s high potency against corn rust, suggesting the difluoromethyl group plays a critical role in antifungal action .
  • Anticancer analogues (e.g., Compound 4d) require extended aromatic systems (e.g., chromeno rings) for activity, which the target compound lacks .
  • Fluorine substitution at the phenyl group () enhances antimicrobial activity but is less impactful than difluoromethyl in agrochemical contexts .

Structure-Activity Relationships (SAR)

  • Fluorine Substituents :
    • Difluoromethyl (CF2H) balances electronegativity and steric effects, improving binding to fungal targets compared to trifluoromethyl (CF3) in T33 .
    • Fluorine at the 2-position of the phenyl ring () enhances antimicrobial activity but reduces solubility .
  • Methoxy groups (e.g., Compound 4d) improve cell membrane penetration in anticancer applications .

Physicochemical and Crystallographic Data

  • Crystal Packing: The N-(2-fluorophenyl) analogue () forms intramolecular N–H⋯N hydrogen bonds, stabilizing a planar conformation. Dihedral angles between pyrimidine and phenyl rings range from 12–86°, influencing molecular flexibility . In contrast, T33’s pyridinyloxypropan-2-yl group likely induces a non-planar conformation, reducing crystal packing efficiency but enhancing fungicidal activity .
  • Solubility :
    • Difluoromethyl groups improve water solubility compared to trifluoromethyl analogues due to reduced hydrophobicity .

Biological Activity

6-(Difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with a difluoromethyl group, a methyl group, and a 3-methylphenyl substituent. This unique combination of functional groups enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. This inhibition leads to cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For instance, studies reported IC50 values in the low micromolar range, showcasing its potency in inhibiting cell proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A5495.2
HeLa4.8

Other Biological Activities

In addition to its anticancer properties, the compound has been investigated for its potential anti-inflammatory effects. It modulates various biochemical pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

A study conducted on the compound's interaction with CDK2 revealed that it effectively disrupts the kinase's activity, leading to cell cycle arrest in the G1 phase. This was corroborated by flow cytometry analyses showing increased populations of cells in the G1 phase post-treatment with the compound.

Another investigation highlighted the compound's ability to inhibit tubulin polymerization, further supporting its role as an anticancer agent by preventing mitotic spindle formation during cell division .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activity. The presence of the difluoromethyl group has been linked to enhanced binding affinity to target proteins compared to other halogenated derivatives .

Table 2: Comparison of Similar Compounds

CompoundCDK2 InhibitionCytotoxicity (IC50)
This compoundYesLow µM
6-(Trifluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amineModerateModerate µM
6-(Difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amineNoHigh µM

Q & A

Q. Methodological steps :

  • In vitro assays : Test against fungal strains (e.g., Puccinia sorghi for corn rust) using spore germination inhibition assays. Compare EC₅₀ values with controls like tebuconazole .
  • Dose-response curves : Use concentrations ranging from 0.1–100 µg/mL, incubated for 48–72 hours.
  • Structural controls : Include analogs lacking the difluoromethyl or methylphenyl groups to isolate structure-activity contributions .
  • Data validation : Replicate experiments ≥3 times; statistical analysis (e.g., ANOVA) to confirm significance.

Q. Example data :

CompoundTarget FungusEC₅₀ (mg/L)Reference
Target compoundCorn rust0.60
Tebuconazole (control)Corn rust1.65

Advanced: How to resolve contradictions in biological activity data?

Contradictions may arise from differences in substituents, assay conditions, or target specificity. Strategies :

  • Systematic SAR studies : Compare analogs (e.g., 4d vs. 4e in ) to identify critical substituents. For example, 4d (4-methoxyphenyl) showed 39.5% growth inhibition in melanoma cells, while 4e (2-chlorophenyl) was inactive .
  • Standardize assays : Use identical fungal strains, incubation times, and solvent controls across studies.
  • Computational docking : Model interactions with fungal cytochrome P450 enzymes to explain potency variations .

Advanced: How to integrate computational methods for SAR prediction?

Molecular docking : Use software like AutoDock Vina to predict binding poses with fungal CYP51. Prioritize compounds with high docking scores for synthesis.

QSAR modeling : Train models on datasets of EC₅₀ values and molecular descriptors (e.g., logP, polar surface area). Validate with leave-one-out cross-validation .

MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) to identify persistent interactions .

Advanced: What crystallographic techniques are suitable for structural determination?

  • Single-crystal X-ray diffraction : Use SHELX (for small molecules) or PHENIX (for macromolecules) for refinement. Key parameters:
    • Resolution ≤1.0 Å for precise bond-length/angle measurements.
    • Hydrogen bonding networks (e.g., N–H⋯F) guide intermolecular interaction analysis .
  • Powder XRD : Confirm phase purity; compare experimental patterns with simulated data from CIF files .

Advanced: How to optimize purification for complex derivatives?

  • Crystallization screening : Test solvents (e.g., DCM/hexane, EtOAc/MeOH) under varying temperatures.
  • Chiral separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomers.
  • Monitor by LC-MS : Detect impurities at <0.1% levels; optimize gradient elution (ACN/water + 0.1% formic acid) .

Advanced: What role does fluorine play in biological activity?

The difluoromethyl group :

  • Enhances metabolic stability by resisting oxidative degradation.
  • Participates in hydrogen bonding (C–F⋯H–N) with fungal enzyme active sites, as seen in docking studies of analog T33 .
  • Modulates lipophilicity (logP ~2.5), improving membrane permeability compared to non-fluorinated analogs .

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